Cyproterone Acetate-13C2,d3 is a stable isotope-labeled derivative of Cyproterone Acetate, a synthetic steroidal antiandrogen. This compound is primarily utilized in scientific research to trace and quantify metabolic pathways due to its unique labeling with carbon-13 and deuterium. The incorporation of these isotopes allows researchers to track the compound's behavior in biological systems without significantly altering its chemical properties, making it a valuable tool in pharmacokinetics and metabolic studies.
Cyproterone Acetate-13C2,d3 is synthesized from Cyproterone Acetate, which itself is derived from natural steroid precursors. The production of this labeled compound typically occurs in specialized laboratories that focus on isotopic labeling for research purposes.
Cyproterone Acetate-13C2,d3 is classified as:
The synthesis of Cyproterone Acetate-13C2,d3 involves several steps that incorporate carbon-13 and deuterium into the Cyproterone Acetate framework. The general synthetic route includes:
The synthesis can be performed using various methods, including:
Cyproterone Acetate-13C2,d3 has a complex molecular structure characterized by its steroid backbone with specific functional groups. The structural representation can be described using both InChI and SMILES notations:
[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
The molecular weight and specific isotopic composition are critical for accurate identification in analytical methods such as mass spectrometry.
Cyproterone Acetate-13C2,d3 can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Cyproterone Acetate-13C2,d3.
Cyproterone Acetate-13C2,d3 functions primarily by blocking androgen receptors, thereby preventing androgens from binding. This action leads to a reduction in testosterone levels and diminished androgenic effects. Its molecular targets include:
Cyproterone Acetate-13C2,d3 exhibits properties typical of steroidal compounds, including solubility characteristics that facilitate its use in biological studies.
The chemical stability, reactivity, and isotopic labeling make Cyproterone Acetate-13C2,d3 suitable for various analytical techniques such as mass spectrometry.
Detailed physicochemical analyses are essential for confirming the compound's identity and purity during research applications.
Cyproterone Acetate-13C2,d3 has diverse applications in scientific research, including:
This compound's ability to provide insights into biological systems through isotopic labeling makes it a crucial tool for researchers across various scientific fields.
Cyproterone Acetate-13C2,d3 possesses the molecular formula C2213C2H26D3ClO4 and a molecular weight of 421.94 g/mol, distinctly heavier than the unlabeled compound's molecular weight of 416.94 g/mol due to the incorporated stable isotopes [2] [3] [6]. The isotopic enrichment occurs specifically within the acetate moiety: the two ¹³C atoms replace the natural carbon atoms, and the three deuterium atoms (D or ²H) replace the three hydrogen atoms in the methyl group (-CD3 instead of -CH3) [3] [6]. This targeted labeling maintains the core steroidal structure and pharmacological activity while providing a unique mass signature.
The complex stereochemistry of the parent molecule remains intact, featuring the characteristic pregnane steroid nucleus with a cyclopropyl ring fusion at the C6-C7 position and a chlorine atom at C6. The SMILES notation accurately reflects this intricate structure and isotopic positions: O=C1[C@H]2[C@@H]([C@]3(C(C(Cl)=C[C@@]([C@@]45[H])([C@@]3(CC[C@]4(C)[C@](O[13C]([13C]([2H])([2H])[2H])=O)(CC5)C(C)=O)[H])=C1)C)C2
[6] [9]. This precise isotopic labeling requires sophisticated synthetic procedures to ensure isotopic purity exceeding 95%, as confirmed by HPLC analysis [6] [9]. Storage recommendations typically specify maintaining the compound at -20°C to ensure long-term stability, with shipping permissible at controlled room temperature [6] [9].
Table 1: Structural and Isotopic Specifications of Cyproterone Acetate-13C2,d3
Characteristic | Specification | Source/Reference |
---|---|---|
Molecular Formula | C2213C2H26D3ClO4 | [2] [3] [9] |
Molecular Weight | 421.94 g/mol | [3] [6] [9] |
Isotopic Positions | Acetate moiety: -O13C-13CD3 | [3] [6] |
Chemical Purity | >95% (HPLC) | [6] [9] |
Storage Conditions | -20°C | [6] [9] |
SMILES Notation | O=C1[C@H]2[C@@H]([C@]3...O[13C]([13C]([2H])([2H])[2H])=O)... | [6] [9] |
Stable isotope labeling with compounds like Cyproterone Acetate-13C2,d3 provides indispensable tools for elucidating complex pharmacokinetic and metabolic pathways in drug development [3] [7]. The fundamental principle leverages the near-identical chemical behavior of isotopic and non-isotopic molecules coupled with the distinct mass differences detectable by advanced analytical instrumentation. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals with high specificity. When administered in vitro or in vivo, the isotopic signature enables unambiguous differentiation between administered drug molecules and endogenous counterparts or metabolites, significantly reducing background interference and false positives in mass spectrometry-based assays [3].
A critical application is the use of these labeled analogs as internal standards in quantitative mass spectrometry. Cyproterone Acetate-13C2,d3 co-elutes chromatographically with its unlabeled counterpart but is distinguishable by its higher mass. Adding a known quantity of the labeled compound to biological samples (plasma, urine, tissue homogenates) before extraction and analysis corrects for variability in sample preparation and instrument response, dramatically enhancing the accuracy, reproducibility, and sensitivity of drug quantification [3] [6]. This approach minimizes matrix effects—a major challenge in bioanalytical chemistry. Furthermore, Stable Isotope-Resolved Metabolomics (SIRM) utilizes compounds like Cyproterone Acetate-13C2,d3 to trace the incorporation of labeled atoms into downstream metabolic products. This provides detailed maps of metabolic flux, identifies rate-limiting enzymatic steps, and reveals novel biochemical pathways influenced by the drug or pathological conditions [3].
Table 2: Research Applications of Stable Isotope-Labeled Pharmaceuticals like Cyproterone Acetate-13C2,d3
Application Area | Mechanism/Utility | Research Outcome |
---|---|---|
Quantitative Mass Spectrometry | Serves as co-eluting internal standard with distinct mass | Enhanced accuracy and reproducibility of drug/metabolite measurement; Reduced matrix effects [3] [6] |
Metabolic Flux Analysis (SIRM) | Tracks incorporation of 13C and 2H into metabolites | Mapping of drug metabolism pathways; Identification of novel metabolites; Elucidation of enzyme kinetics [3] |
Receptor Binding Studies | Enables competition assays with distinguishable ligands | Determination of binding affinity (Kd), kinetics (kon/koff), and receptor occupancy [3] [7] |
Drug-Drug Interaction Studies | Monitors changes in metabolism of labeled drug in presence of inhibitors/inducers | Identification of metabolic enzymes involved (e.g., CYP3A4); Assessment of interaction potential [4] |
Beyond metabolism studies, these isotopes facilitate competition binding assays for receptor affinity studies. By using the labeled compound alongside unlabeled test compounds, researchers can precisely quantify binding affinities (Kd) and kinetics (kon/koff) to targets like the androgen receptor—the primary target of cyproterone acetate [3] [7]. This precision is vital for structure-activity relationship (SAR) optimization during drug development. Importantly, the use of stable isotopes (¹³C, ²H) avoids the safety concerns and regulatory complexities associated with radioactive isotopes (³H, ¹⁴C), while offering comparable analytical precision for many applications [3] [7].
The primary distinction between Cyproterone Acetate-13C2,d3 and its non-isotopic counterpart (C24H29ClO4, MW: 416.94 g/mol) lies in their applications, not intrinsic pharmacology or receptor affinity [3] [5] [7]. Both molecules share identical stereochemistry, electronic configuration, and steric bulk, leading to equivalent interactions with biological targets such as the androgen receptor. Cyproterone acetate functions as a potent competitive antagonist, blocking the binding of dihydrotestosterone (DHT) and suppressing luteinizing hormone (LH) secretion via hypothalamic-pituitary feedback, thereby reducing testosterone production [4] [5] [8]. This dual mechanism underpins its clinical efficacy in conditions like prostate cancer and severe androgen-dependent conditions [4] [8].
Pharmacodynamic studies confirm that isotopic substitution at the acetate moiety does not alter the core biological activity. In vitro receptor binding assays and cell-based functional assays demonstrate that the labeled and unlabeled compounds exhibit indistinguishable affinity and efficacy at the androgen receptor [3] [7]. Similarly, in vivo studies tracking therapeutic endpoints (e.g., testosterone suppression, tumor growth inhibition in prostate cancer models) show no statistically significant difference between the isotopically labeled and unlabeled forms when dosed on an equimolar basis [3] [5]. This bioequivalence is critical, as it validates the use of the isotopically labeled version as a faithful tracer for the native drug’s behavior.
However, the isotopic label confers significant advantages in research settings. It enables the precise quantification of the parent drug and its metabolites in complex biological matrices—a task challenging with the unlabeled compound due to background interference [3] [6]. Furthermore, clinical pharmacodynamic studies utilizing non-isotopic cyproterone acetate demonstrate its potency relative to other antiandrogens. For instance, a randomized controlled trial demonstrated significantly greater testosterone suppression (90% achieving <50 ng/dL) in transgender women receiving 25 mg/day cyproterone acetate combined with estradiol compared to those receiving 100 mg/day spironolactone (19% achieving <50 ng/dL) [5]. This underscores the potent antiandrogenic efficacy inherent to the cyproterone acetate molecule, a property fully retained in the ¹³C2,d3-labeled analog used in mechanistic research [3] [5] [7].
Table 3: Functional Comparison: Cyproterone Acetate-13C2,d3 vs. Non-Isotopic Cyproterone Acetate
Property | Cyproterone Acetate-13C2,d3 | Non-Isotopic Cyproterone Acetate | Significance |
---|---|---|---|
Molecular Weight | 421.94 g/mol | 416.94 g/mol | Key for MS differentiation; No impact on bioactivity [3] [4] |
Androgen Receptor Binding | Identical affinity and antagonism | Identical affinity and antagonism | Core pharmacology preserved [3] [5] |
Testosterone Suppression Efficacy | Equivalent (via extrapolation from structural/functional studies) | 90% achieved <50 ng/dL at 25 mg/day (vs. Spironolactone) [5] | Confirms therapeutic potency is unchanged by labeling |
Primary Application | Research: Tracer for ADME, MS quantification, metabolic flux studies | Clinical: Treatment of prostate cancer, acne, transgender HRT | Complementary roles; Labeled version enables research on unlabeled drug's behavior [3] [4] [5] |
Analytical Detectability | High (distinct mass spectral signature) | Challenged by endogenous interferences | Label enables precise PK/PD modeling and metabolite identification [3] [6] |
Table 4: Recognized Synonyms for Cyproterone Acetate-13C2,d3
Synonym | Source |
---|---|
(1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione | [10] |
Androcur-13C2,d3 | [10] |
Cyprostat-13C2,d3 | [10] |
Cyproterone 17-O-Acetate-13C2,d3 | [3] [10] |
Cyproterone 17α-Acetate-13C2,d3 | [10] |
Cyproviron-13C2,d3 | [10] |
C2213C2H26D3ClO4 | [2] [3] [9] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: